6-(2-Methylpropyl)pyridine-3-carbaldehyde
Description
6-(2-Methylpropyl)pyridine-3-carbaldehyde is a pyridine derivative featuring a 2-methylpropyl (isobutyl) substituent at the 6-position and a formyl group (-CHO) at the 3-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive aldehyde group and hydrophobic isobutyl chain. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol (calculated from structural data). The compound is commercially available, with pricing reflecting its specialized synthesis (e.g., €621.00 for 50 mg and €1,732.00 for 500 mg) .
Properties
IUPAC Name |
6-(2-methylpropyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)5-10-4-3-9(7-12)6-11-10/h3-4,6-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKKRBCZBSLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropyl)pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of 3-pyridinecarboxaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 6-(2-Methylpropyl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methylpropyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Reactions
6-(2-Methylpropyl)pyridine-3-carbaldehyde can be synthesized through various methods, including the reaction of pyridine derivatives with aldehydes or through alkylation processes. Its reactivity is primarily due to the aldehyde functional group, which can undergo nucleophilic attack, leading to the formation of Schiff bases and other derivatives.
Scientific Research Applications
-
Anticancer Activity
- Recent studies have explored the antiproliferative effects of compounds derived from this compound against various cancer cell lines. For example, derivatives of this compound have shown promising activity against K562 leukemia cells, demonstrating potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties
- Coordination Chemistry
-
Pharmaceutical Development
- The compound serves as a precursor for synthesizing various pharmaceutical agents, including those targeting neurological disorders and infections. Its derivatives are being investigated for their potential as drugs that could modulate neurotransmitter systems or exhibit anti-inflammatory properties .
Data Table: Summary of Applications
Case Studies
- Antiproliferative Effects : A study evaluated the effects of a series of pyridine derivatives on K562 cells, revealing that certain modifications to the this compound structure enhanced its antiproliferative activity significantly, inducing apoptosis through caspase activation pathways .
- Synthesis of Metal Complexes : Research focused on synthesizing metal complexes using this compound as a ligand demonstrated its ability to stabilize various transition metals, which could lead to new catalysts for organic reactions .
- Antimicrobial Testing : A series of experiments tested the antimicrobial efficacy of synthesized compounds against resistant strains of bacteria, highlighting the potential application of this compound derivatives in developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-(2-Methylpropyl)pyridine-3-carbaldehyde is primarily related to its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with primary amines, which can further undergo various transformations. The compound can also participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. These reactions are crucial in the formation of various derivatives and in the study of biochemical pathways involving aldehydes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(2-Methylpropyl)pyridine-3-carbaldehyde with two related compounds listed in commercial catalogs and synthetic pathways:
3-(4-Methoxyphenyl)pyrazin-2-amine
Molecular Formula : C₁₁H₁₁N₃O
Molecular Weight : 201.23 g/mol
Price : €571.00 (50 mg), €1,577.00 (500 mg) .
Key Differences:
Core Structure :
- The target compound features a pyridine ring , while 3-(4-Methoxyphenyl)pyrazin-2-amine contains a pyrazine ring (a six-membered ring with two nitrogen atoms at 1,4-positions). Pyrazine derivatives often exhibit distinct electronic properties, such as increased polarity and hydrogen-bonding capacity.
- The aldehyde group (-CHO) in the target compound is replaced by an amine (-NH₂) in the pyrazine derivative, altering reactivity.
The 4-methoxyphenyl group in the pyrazine derivative introduces electron-donating methoxy (-OCH₃) effects, which may stabilize aromatic systems or modulate intermolecular interactions.
Reactivity :
- The aldehyde group in this compound facilitates nucleophilic additions (e.g., forming imines or hydrazones), making it valuable in condensation reactions.
- The amine group in 3-(4-Methoxyphenyl)pyrazin-2-amine enables participation in coupling reactions (e.g., amide bond formation) or as a directing group in metal-catalyzed processes.
4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline
Relevance : This compound, cited in a 2024 European patent (EP 4 374 877 A2), shares structural motifs with the target compound, including a pyridine core and fluorinated substituents .
Key Differences:
Substituents :
- The target compound’s isobutyl group is replaced by a trifluoromethyl (-CF₃) group in the patent compound, significantly increasing electronegativity and metabolic stability.
- The aniline (-NH₂) group in the patent compound contrasts with the aldehyde (-CHO) in the target molecule, directing applications toward electrophilic aromatic substitution or polymerization.
Applications: Fluorinated pyridines (like the patent compound) are prioritized in medicinal chemistry for their enhanced bioavailability and resistance to enzymatic degradation. The non-fluorinated, aldehyde-containing target compound may be more suited for scaffold diversification via aldehyde-specific reactions (e.g., reductive amination).
Tabulated Comparison of Key Properties
| Property | This compound | 3-(4-Methoxyphenyl)pyrazin-2-amine | 4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | C₁₁H₁₁N₃O | C₁₃H₉F₆N₂ |
| Molecular Weight (g/mol) | 163.22 | 201.23 | 322.22 |
| Core Heterocycle | Pyridine | Pyrazine | Pyridine |
| Key Functional Group | Aldehyde (-CHO) | Amine (-NH₂) | Aniline (-NH₂) + Trifluoromethyl (-CF₃) |
| Price (50 mg) | €621.00 | €571.00 | Not commercially listed |
| Applications | Condensation reactions, drug intermediates | Coupling reactions, coordination chemistry | Fluorinated drug candidates, high-stability agrochemicals |
Biological Activity
6-(2-Methylpropyl)pyridine-3-carbaldehyde, with the CAS number 1482242-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and effects on different biological systems.
This compound is characterized by its pyridine ring and an aldehyde functional group. The presence of the 2-methylpropyl substituent can influence its reactivity and biological interactions.
Antiproliferative Effects
Research has indicated that compounds containing a pyridine ring often exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyridine can induce apoptosis in cancer cells by activating pathways related to cell death and proliferation. The specific activity of this compound has not been extensively documented; however, similar compounds have demonstrated the ability to inhibit cell growth and induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
The mechanisms through which pyridine derivatives exert their biological effects typically involve:
- Interaction with Cellular Targets : Many pyridine compounds act by binding to specific enzymes or receptors, which can modulate their activity. This interaction may lead to alterations in signaling pathways associated with cell survival and proliferation.
- Induction of Oxidative Stress : Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to oxidative stress that triggers apoptosis in cancer cells .
Study on Anticancer Activity
A study involving various pyridine derivatives found that modifications at specific positions on the pyridine ring significantly affected their antiproliferative properties. For example, increasing steric bulk at certain positions reduced activity, indicating that the spatial arrangement of substituents is crucial for biological efficacy .
In another investigation, compounds similar to this compound were tested for their ability to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. The results demonstrated a significant decrease in PCNA levels upon treatment with these derivatives, suggesting their potential as therapeutic agents in cancer treatment .
Data Table: Biological Activities of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis via ROS generation |
| Pyridine derivative A | K562 | 15 | Inhibits PCNA expression |
| Pyridine derivative B | MV4-11 | 20 | Modulates apoptotic pathways |
Future Directions
Further research is warranted to fully elucidate the biological activity of this compound. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring how variations in structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
